molecular formula C21H18N4O2S2 B2664069 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207006-08-3

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2664069
CAS No.: 1207006-08-3
M. Wt: 422.52
InChI Key: LWKBKNDRLISTQA-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.
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Biological Activity

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by an imidazole ring, a thioether linkage, and a thiazole moiety, suggests potential therapeutic properties that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C24H21N3O2SC_{24}H_{21}N_{3}O_{2}S with a molecular weight of approximately 415.51 g/mol. The presence of the imidazole and thiazole rings is significant, as these structures are often associated with various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.

PropertyValue
Molecular FormulaC24H21N3O2S
Molecular Weight415.51 g/mol
StructureStructure

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins, which are critical in regulating cell death pathways .

A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiazole rings significantly affect cytotoxicity. For example, compounds with electron-donating groups on the phenyl ring demonstrated enhanced activity against various cancer cell lines .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors targeting COX-II have been shown to reduce inflammation and pain in various models . The imidazole ring's ability to interact with enzymatic active sites is a crucial factor in its biological efficacy.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The thiazole component may enhance this activity by increasing the compound's lipophilicity, facilitating membrane penetration. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, although further research is needed to confirm these findings.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The imidazole ring can bind to active sites of various enzymes, modulating their activity.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to cancer and inflammation.
  • Induction of Apoptosis : By affecting key proteins involved in cell survival, such as Bcl-2, the compound can promote programmed cell death in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Thiazole Derivatives : A study highlighted the anticancer potential of thiazole derivatives against human glioblastoma cells, showing IC50 values significantly lower than standard treatments like doxorubicin .
  • Imidazole-based Compounds : Research on imidazole derivatives indicated their effectiveness in reducing tumor growth in animal models by targeting specific kinases involved in cancer progression .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-27-17-9-7-15(8-10-17)18-13-23-21(25(18)16-5-3-2-4-6-16)29-14-19(26)24-20-22-11-12-28-20/h2-13H,14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKBKNDRLISTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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